molecular formula C21H28N2OS B1344397 2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 863186-09-8

2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B1344397
CAS RN: 863186-09-8
M. Wt: 356.5 g/mol
InChI Key: OGVQRJUZFARVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives is often achieved through the Gewald synthesis, a multi-component reaction that allows for the introduction of various substituents into the thiophene ring . The Gewald synthesis is a versatile method that can be used to generate a wide range of thiophene derivatives with potential biological activity. For example, the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates involves an unexpected dehydrogenation step that affords the desired products in good to excellent yields . Additionally, the synthesis of novel substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been reported, with detailed synthesis procedures and characterization data provided .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds have been explored, with specific substitutions on the thiophene core being associated with enhanced biological activity . For instance, bulky or hydrophobic substituents at certain positions on the thiophene ring have been found to greatly enhance allosteric enhancer activity . The importance of the 2-amino and 3-carboxamide groups for activity has also been emphasized .

Chemical Reactions Analysis

The chemical reactivity of 2-aminothiophene derivatives allows for further functionalization and the synthesis of a variety of fused heterocyclic derivatives with pharmaceutical interest . The initial reactions of 2-aminothiophene derivatives with different organic reagents lead to the formation of a series of novel compounds, which can then be evaluated for their biological activities . These reactions are key to expanding the chemical diversity and potential therapeutic applications of thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity, which in turn can impact their biological activity and pharmacokinetic profile. The papers provided do not offer detailed information on the physical and chemical properties of the specific compound , but they do provide insights into the general properties of related thiophene derivatives .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are aromatic compounds incorporating sulfur atoms, which play a crucial role in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Thiophene derivatives such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, and several others are established drugs, highlighting their pharmaceutical relevance (D. Xuan, 2020).

Benzothiazole Moieties as Antimicrobial and Antiviral Agents

Benzothiazole derivatives exhibit a broad spectrum of therapeutic capabilities, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, and antimicrobial activities. The structural diversity and bioactive potential of benzothiazole derivatives position them as promising candidates for new antimicrobial and antiviral drugs. Notably, Schiff bases, azo dyes, and metal complexes of benzothiazole derivatives have been suggested for further pharmaceutical development due to their bioactive properties (M. B. Elamin et al., 2020).

Applications in Organic Synthesis and Material Science

Thiophene derivatives are not only pivotal in drug discovery but also in the development of organic materials due to their electronic properties. Their applications extend to organic synthesis, where they serve as intermediates, and in the production of agrochemicals, flavors, and dyes. This versatility underscores the importance of thiophene derivatives in various industrial and scientific research domains (D. Xuan, 2020).

properties

IUPAC Name

2-amino-6-(2-methylbutan-2-yl)-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-5-21(3,4)14-8-11-16-17(12-14)25-19(22)18(16)20(24)23-15-9-6-13(2)7-10-15/h6-7,9-10,14H,5,8,11-12,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVQRJUZFARVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.